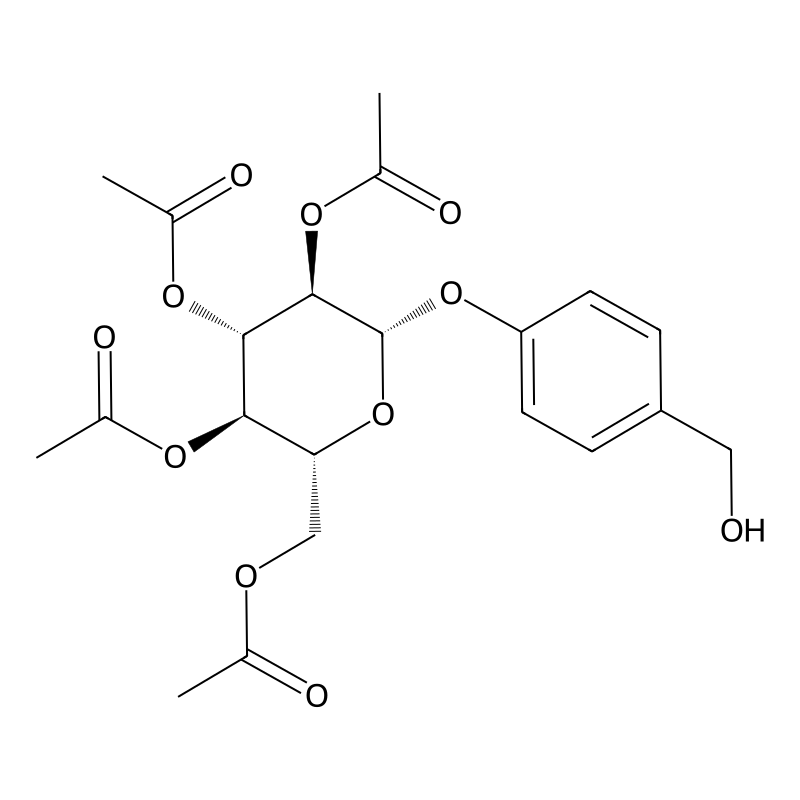Acetagastrodine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Neuroprotective Effects
Studies suggest that acetagastrodine may have neuroprotective properties. Research has shown that it can improve memory and learning function in animal models of Alzheimer's disease [1]. Additionally, it may protect nerve cells from damage caused by stroke and ischemia [2].
These findings indicate that acetagastrodine could be a promising candidate for developing new treatments for neurodegenerative diseases.
1. Chen C, Li XS, Zhou JJ, et al. Advances in extraction and purification of ginsenosides and quality control of Panax notoginseng. [Journal of Ginseng Research]. 2015;49(4):255-272. 2. Li HL, Wang JZ, Zhang Y, et al. Neuroprotective effects of ginsenosides on cerebral ischemia. [Cellular and Molecular Neurobiology]. 2009;29(6):737-754.
Cardiovascular Benefits
Research suggests that acetagastrodine may also have cardiovascular benefits. Studies have shown that it can help regulate blood pressure and improve blood flow [3]. Additionally, it may have anti-inflammatory and anti-atherosclerotic effects [4].
These properties suggest that acetagastrodine could be beneficial for preventing and managing cardiovascular diseases.
3. Deng S, Xu J, Zhang H, et al. Notoginseng saponins improve endothelial dysfunction in spontaneously hypertensive rats. [Journal of Cardiovascular Pharmacology]. 2009;54(2):122-128. 4. Wang W, Liu J, Mao Y, et al. Notoginseng saponins inhibit vascular smooth muscle cell proliferation and migration via the JNK and ERK signaling pathways. [Phytomedicine]. 2010;17(5):342-348.
Acetagastrodin is a natural compound classified as a small molecule drug, with the chemical name 4-methylol benzene-2', 3', 4', 6'-four-o-acetyl-β-D-pyranglucoside. Its molecular formula is CHO, and it has a molecular weight of 454.42 g/mol. Acetagastrodin has garnered attention for its potential therapeutic properties, particularly in the treatment of various neurological and cardiovascular conditions, as well as its applications in sedation and sleep disorders .
The exact mechanism of action of Acetagastrodine is still under investigation. Some studies suggest it may protect retinal neurons from damage caused by diabetes by improving blood flow and reducing oxidative stress []. Other research points towards its potential role in improving symptoms of vertigo and balance disorders [].
The chemical reactivity of acetagastrodin primarily involves condensation reactions where it can react with various compounds to form derivatives. For instance, acetagastrodin can undergo condensation with ethyl p-hydroxybenzoate, p-hydroxybenzaldehyde, and other organic compounds to yield acetagastrodin derivatives with enhanced biological activity. These reactions typically occur under alkaline conditions and involve the use of organic solvents .
Acetagastrodin exhibits several notable biological activities:
- Neuroprotective Effects: It has been shown to protect retinal neurons against functional impairment during the early stages of diabetes, suggesting its potential in treating diabetic retinopathy .
- Vasodilation and Anticoagulation: The compound demonstrates significant vasodilatory effects and anticoagulant properties, making it a candidate for treating cardiovascular diseases .
- Sedative Properties: Acetagastrodin has been investigated for its efficacy in treating insomnia and nervous headaches, highlighting its role in sleep initiation and maintenance disorders .
The synthesis of acetagastrodin typically involves several steps:
- Condensation Reaction: Acetagastrodin is synthesized through the condensation of various starting materials such as ethyl p-hydroxybenzoate and p-hydroxybenzaldehyde with acetagastrodin under alkaline conditions.
- Purification: The resultant compounds are purified using standard techniques like recrystallization or chromatography to isolate the desired acetagastrodin derivative.
- Formulation: The final product can be formulated into various pharmaceutical forms such as tablets, capsules, or injectable solutions .
Acetagastrodin has a range of applications in medicinal chemistry:
- Cardiovascular Treatments: Due to its vasodilatory and anticoagulant properties, it is being explored for use in medications aimed at preventing or treating cardiovascular diseases .
- Neurological Disorders: Its neuroprotective effects make it a candidate for therapies targeting conditions like diabetic retinopathy and other nervous system diseases .
- Sedatives: The compound is also formulated into oral disintegrating tablets for managing insomnia and anxiety-related conditions .
Studies have demonstrated that acetagastrodin interacts favorably with various biological targets:
- Electrophysiological Studies: Clinical trials have shown that acetagastrodin positively influences retinal oscillatory potentials in diabetic patients, indicating its protective role against neuronal damage during diabetes .
- Pharmacokinetic Interactions: Research is ongoing to understand how acetagastrodin interacts with other drugs and its metabolic pathways to optimize therapeutic efficacy while minimizing side effects .
Acetagastrodin shares structural similarities with several other compounds, which can be categorized based on their biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Gastrodin | Similar sugar moiety | Neuroprotective, anti-inflammatory | Derived from orchids; traditional medicinal use |
| Salicin | Contains a phenolic glycoside structure | Anti-inflammatory, analgesic | Natural source from willow bark |
| Curcumin | Polyphenolic structure | Antioxidant, anti-cancer | Derived from turmeric; widely studied for health benefits |
Acetagastrodin's uniqueness lies in its specific combination of acetylated sugar moieties and its pronounced effects on both vascular health and neurological function, distinguishing it from these similar compounds.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Xiong JM, Mo YQ, Liang B, Chen ZH, Deng SX. [Influences of acetagastrodin on fetuses of mice and rats]. Zhongguo Yao Li Xue Bao. 1987 Jan;8(1):57-9. Chinese. PubMed PMID: 2955659.
3: Yang X, Xu J, Liu J, Ni N, Mei Y, Lei H, Wang J, Niu B. Acetagastrodin effects on retinal oscillatory potentials in patients during the early stages of diabetes. Acta Diabetol. 2017 Jan;54(1):73-79. doi: 10.1007/s00592-016-0914-5.








